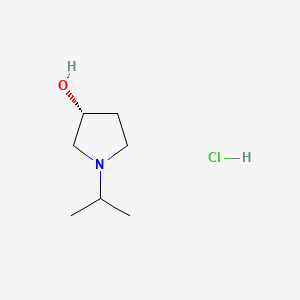

(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure. It is often used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Applications De Recherche Scientifique

(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler structure without the hydroxyl group.

Prolinol: Contains a similar pyrrolidine ring but with different substituents.

Pyrrolizine: A bicyclic structure with different chemical properties.

Uniqueness

(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a hydrochloride salt. This combination of features makes it particularly useful in various chemical and pharmaceutical applications.

Activité Biologique

(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- IUPAC Name : (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride

- Molecular Formula : C₇H₁₅ClN₁O

- Molecular Weight : 161.66 g/mol

The structure features a pyrrolidine ring with a hydroxyl group and an isopropyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The compound has shown affinity for neurotransmitter receptors, particularly in the serotonergic system. Its structural features allow it to modulate receptor activity, which can lead to various physiological effects.

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, including those involved in neurotransmitter metabolism, thus affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Case Studies

- Serotonergic Activity : A study focused on the compound's interaction with serotonin receptors revealed that it acts as a partial agonist at the 5-HT1B and 5-HT1D receptors. This modulation suggests potential applications in treating mood disorders or anxiety-related conditions .

- Anticancer Properties : Research involving the compound's effects on cancer cell lines showed promising results in inducing apoptosis through receptor-mediated pathways. The selectivity for cancer cells over normal cells highlights its potential as an anticancer agent .

- Neuroprotective Effects : Additional studies indicated that (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride could protect neurons from oxidative stress, suggesting its utility in neurodegenerative disease models .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Bioavailability : High gastrointestinal absorption rates.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is crucial for central nervous system-targeted therapies.

Toxicological assessments have shown that the compound exhibits low toxicity levels at therapeutic doses, making it a candidate for further clinical development.

Propriétés

Formule moléculaire |

C7H16ClNO |

|---|---|

Poids moléculaire |

165.66 g/mol |

Nom IUPAC |

(3R)-1-propan-2-ylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m1./s1 |

Clé InChI |

QFRYRTKYEBUEKM-OGFXRTJISA-N |

SMILES isomérique |

CC(C)N1CC[C@H](C1)O.Cl |

SMILES canonique |

CC(C)N1CCC(C1)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.